molecular formula C22H21N3O2S B6551893 2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1040670-30-1

2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6551893
CAS No.: 1040670-30-1
M. Wt: 391.5 g/mol
InChI Key: XBPPXOLNFIKYIR-UHFFFAOYSA-N
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Description

2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.13544809 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with potential biological activities attributed to its unique structural features. This article explores its biological activity, focusing on antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O3SC_{21}H_{25}N_{3}O_{3}S with a molecular weight of approximately 407.4 g/mol. The structure includes multiple functional groups that may influence its biological activity.

Antibacterial Activity

Preliminary studies indicate that compounds similar to this acetamide exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : The antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.
  • Testing Results : In comparative studies, derivatives demonstrated activity against various Gram-positive and Gram-negative bacteria, often exceeding the efficacy of established antibiotics like ampicillin and streptomycin.
CompoundMIC (mg/mL)MBC (mg/mL)Target Organism
80.0040.008Enterobacter cloacae
110.0080.020Staphylococcus aureus
120.0150.030Escherichia coli

These findings suggest that the compound could be a candidate for further development as an antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity:

  • Efficacy : The antifungal activity was assessed using minimum inhibitory concentration (MIC) values ranging from 0.004 to 0.06 mg/mL against various fungal strains.
  • Sensitivity Profile : Notably, Trichoderma viride was identified as the most sensitive strain.
CompoundMIC (mg/mL)Target Organism
150.004Trichoderma viride
160.020Aspergillus fumigatus

Case Studies

Several studies have investigated the biological activities of compounds structurally related to our target compound:

  • Study on Thiazole Derivatives : Research demonstrated that thiazole-containing compounds exhibited potent antimicrobial activities against a range of pathogens, suggesting a potential scaffold for designing new antibiotics .
  • Molecular Docking Studies : Docking studies indicated that certain structural motifs within these compounds could effectively bind to bacterial enzymes responsible for cell wall synthesis, providing insights into their mechanisms of action .
  • Cytotoxicity Assessments : Cytotoxicity tests using MTT assays revealed that while some derivatives were effective against pathogens, they also exhibited varying levels of toxicity towards normal human cells (MRC5), necessitating further optimization for therapeutic use .

Properties

IUPAC Name

2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-12-9-13(2)19(14(3)10-12)24-18(26)11-25-15(4)23-20-16-7-5-6-8-17(16)28-21(20)22(25)27/h5-10H,11H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPPXOLNFIKYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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